

# MPO-IN-28: A Technical Guide to a Potent Myeloperoxidase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **MPO-IN-28**, a potent and irreversible inhibitor of Myeloperoxidase (MPO). The information presented herein is intended to support research and development efforts by providing detailed chemical properties, mechanism of action, in vitro efficacy data, and relevant experimental protocols.

## **Core Compound Characteristics**

**MPO-IN-28** is a small molecule inhibitor belonging to the quinazoline chemical class. It has been identified as a highly potent, irreversible, and mechanism-based inhibitor of MPO.[1][2] Beyond its primary target, **MPO-IN-28** has been noted to exhibit other bioactivities, including antagonism of the adenosine A2B receptor and agonism of the neuropeptide Y-like receptor 7 (NPYLR7).[3]

## **Chemical and Physical Properties**

A summary of the key chemical and physical properties of **MPO-IN-28** is provided in the table below.



| Property           | Value                                                   | Reference |  |
|--------------------|---------------------------------------------------------|-----------|--|
| CAS Number         | 37836-90-1                                              | [1][2][3] |  |
| Molecular Formula  | C11H13N5O                                               | [1][2][3] |  |
| Molecular Weight   | 231.25 g/mol                                            | [1][4]    |  |
| IUPAC Name         | N-(7-methoxy-4-methyl-2-<br>quinazolinyl)-guanidine     | [3]       |  |
| SMILES             | COc1ccc2c(C)nc(NC(N)=N)nc<br>2c1                        | [1][2]    |  |
| Appearance         | Solid                                                   | [3]       |  |
| Purity             | ≥98%                                                    | [2][3]    |  |
| Solubility         | DMSO: 22.73 - 46 mg/mL<br>(98.29 - 198.91 mM)           | [1][2][4] |  |
| Water: Insoluble   | [4]                                                     |           |  |
| Ethanol: Insoluble | [4]                                                     | _         |  |
| Storage            | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | [1][4]    |  |

## **In Vitro Biological Activity**

**MPO-IN-28** has demonstrated potent and selective inhibitory activity against MPO in various in vitro assays. A summary of its key biological activities is presented below.



| Parameter                                               | Value             | Assay System                                     | Reference |
|---------------------------------------------------------|-------------------|--------------------------------------------------|-----------|
| MPO Inhibition (IC50)                                   | 44 nM             | Cell-free assay                                  | [1][2][4] |
| MPO-mediated LDL<br>Oxidation Inhibition<br>(IC50)      | 90 nM             | Cell-free assay                                  | [5]       |
| MPO Chlorination Activity Inhibition (IC50)             | ~93.1 µM          | Human neutrophils                                | [5]       |
| Adenosine A2B<br>Receptor Antagonism<br>(Ki)            | 2.15 μΜ           | HEK293 cells<br>expressing human<br>receptor     | [3]       |
| NPYLR7 Agonism                                          | Activity at 10 μM | HEK293T cells<br>expressing mosquito<br>receptor | [3]       |
| Normal Human Dermal Fibroblast Growth Inhibition (IC50) | 17 μΜ             | NHDF cells                                       | [1]       |

#### **Mechanism of Action**

**MPO-IN-28** acts as an irreversible, mechanism-based inhibitor of Myeloperoxidase.[1] This mode of action implies that the compound is chemically transformed by the MPO enzyme into a reactive species that then covalently binds to the enzyme, leading to its inactivation. This is supported by the observation that in the absence of hydrogen peroxide (H2O2), a necessary co-substrate for MPO activity, **MPO-IN-28** does not inhibit the enzyme.[1]

The catalytic cycle of MPO involves the reaction with H2O2 to form a highly reactive intermediate, which then oxidizes substrates like chloride ions to produce hypochlorous acid (HOCl).[6] MPO-IN-28 is believed to interact with this enzymatic cycle, leading to the irreversible inactivation of MPO.





Click to download full resolution via product page

Mechanism of Irreversible MPO Inhibition by MPO-IN-28.



### **Experimental Protocols**

Detailed methodologies for key in vitro experiments are provided below to facilitate the replication and extension of these findings.

## **Cell-Free MPO Inhibition Assay**

This protocol is based on the general principles of MPO activity assays.

- Objective: To determine the half-maximal inhibitory concentration (IC50) of MPO-IN-28 on MPO activity.
- Materials:
  - Human MPO enzyme
  - MPO-IN-28
  - Hydrogen peroxide (H2O2)
  - Guaiacol (or another suitable chromogenic substrate)
  - Assay buffer (e.g., phosphate buffer, pH 7.4)
  - 96-well microplate
  - Microplate reader
- Procedure:
  - Prepare a stock solution of MPO-IN-28 in DMSO.
  - In a 96-well plate, add MPO enzyme to the assay buffer.
  - Add serial dilutions of MPO-IN-28 to the wells.
  - Add the chromogenic substrate (e.g., 30 μM guaiacol).
  - Initiate the reaction by adding H2O2.



- Monitor the change in absorbance at the appropriate wavelength over time using a microplate reader.
- The IC50 value is calculated by plotting the percentage of MPO inhibition against the logarithm of the inhibitor concentration.

### **MPO-Mediated LDL Oxidation Assay**

- Objective: To assess the ability of MPO-IN-28 to inhibit the oxidation of low-density lipoprotein (LDL) by MPO.
- Materials:
  - Human MPO enzyme
  - Human LDL
  - MPO-IN-28
  - H2O2
  - Phosphate-buffered saline (PBS)
  - Reagents for detecting LDL oxidation (e.g., thiobarbituric acid reactive substances -TBARS assay)
- Procedure:
  - Incubate LDL with MPO and various concentrations of MPO-IN-28 in PBS.
  - Initiate the oxidation reaction by adding H2O2.
  - Incubate the reaction mixture for a defined period at 37°C.
  - Stop the reaction and measure the extent of LDL oxidation using a suitable method, such as the TBARS assay.
  - Calculate the IC50 value for the inhibition of LDL oxidation.



#### **Human Neutrophil Chlorination Activity Assay**

- Objective: To determine the effect of MPO-IN-28 on the chlorination activity of MPO in a cellular context.
- · Materials:
  - Isolated human neutrophils
  - MPO-IN-28
  - Phorbol 12-myristate 13-acetate (PMA) or other neutrophil activator
  - Taurine
  - Reagents for the detection of taurine chloramine
- Procedure:
  - Isolate human neutrophils from fresh human blood.
  - Pre-incubate the neutrophils with various concentrations of MPO-IN-28.
  - Stimulate the neutrophils with PMA to induce the respiratory burst and MPO release.
  - Add taurine, which is converted to taurine chloramine by the MPO/H2O2/Cl- system.
  - Measure the amount of taurine chloramine produced.
  - Calculate the IC50 for the inhibition of MPO's chlorination activity.

#### **Endothelial Glycocalyx Shedding Assay**

This protocol is based on a study investigating the effect of MPO inhibitors on endothelial glycocalyx shedding induced by COVID-19 plasma.[7]

 Objective: To determine if MPO-IN-28 can reduce the shedding of endothelial glycocalyx components from human aortic endothelial cells (HAECs).



- · Materials:
  - Primary Human Aortic Endothelial Cells (HAECs)
  - Cell culture medium
  - Plasma from COVID-19 patients (or other inflammatory stimuli)
  - **MPO-IN-28** (10 μM)
  - ELISA kits for syndecan-1 and glypican-1
- Procedure:
  - Culture HAECs to confluence in appropriate cell culture plates.
  - Treat the HAECs with plasma (untreated or pre-treated with 10 μM MPO-IN-28).
  - Incubate for a specified period.
  - Collect the cell culture supernatant.
  - Measure the concentrations of shed syndecan-1 and glypican-1 in the supernatant using ELISA.
  - Compare the levels of shedding between untreated and MPO-IN-28-treated conditions.





Click to download full resolution via product page

Experimental Workflow for the HAEC Glycocalyx Shedding Assay.

#### In Vivo Studies

To date, there is a lack of publicly available data on the in vivo pharmacokinetics, pharmacodynamics, efficacy, or toxicology of **MPO-IN-28** in animal models. While other MPO inhibitors have been investigated in preclinical models of inflammatory diseases such as



atherosclerosis and multiple sclerosis, specific in vivo studies on **MPO-IN-28** have not been reported in the reviewed literature.

### **Summary and Future Directions**

**MPO-IN-28** is a potent, irreversible inhibitor of myeloperoxidase with well-characterized in vitro activity. Its ability to block MPO-mediated oxidative processes suggests potential therapeutic applications in a range of inflammatory and cardiovascular diseases where MPO is implicated in the pathology.

Future research should focus on:

- In vivo characterization: Pharmacokinetic and pharmacodynamic studies in relevant animal models are crucial to understand the compound's behavior in a biological system.
- Efficacy studies: Evaluation of MPO-IN-28 in preclinical models of diseases such as atherosclerosis, vasculitis, and neuroinflammatory conditions.
- Selectivity profiling: Further characterization of its activity against other peroxidases and offtarget interactions.
- Toxicology assessment: Comprehensive safety and toxicology studies to determine its therapeutic window.

The data and protocols presented in this guide provide a solid foundation for researchers to further investigate the therapeutic potential of **MPO-IN-28**.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

• 1. Enzyme-Sensitive MR Imaging Targeting Myeloperoxidase Identifies Active Inflammation in Experimental Rabbit Atherosclerotic Plaques - PMC [pmc.ncbi.nlm.nih.gov]



- 2. ahajournals.org [ahajournals.org]
- 3. Inhibition of Myeloperoxidase at the Peak of Experimental Autoimmune Encephalomyelitis Restores Blood-Brain-Barrier Integrity and Ameliorates Disease Severity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Myeloperoxidase inhibition may protect against endothelial glycocalyx shedding induced by COVID-19 plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Myeloperoxidase: a target for new drug development? PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Multiple-Hit Hypothesis Involving Reactive Oxygen Species and Myeloperoxidase Explains Clinical Deterioration and Fatality in COVID-19 PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [MPO-IN-28: A Technical Guide to a Potent Myeloperoxidase Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15585914#basic-characteristics-of-mpo-in-28-compound]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com